molecular formula C9H6FNO2 B14391153 3-[Cyano(fluoro)methyl]benzoic acid CAS No. 89540-44-3

3-[Cyano(fluoro)methyl]benzoic acid

Cat. No.: B14391153
CAS No.: 89540-44-3
M. Wt: 179.15 g/mol
InChI Key: UNRKATFOOFZRLH-UHFFFAOYSA-N
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Description

3-[Cyano(fluoro)methyl]benzoic acid is an organic compound with the molecular formula C9H6FNO2 It is a derivative of benzoic acid, where a cyano group (–CN) and a fluoro group (–F) are attached to the methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyano(fluoro)methyl]benzoic acid can be achieved through several methods. One common approach involves the nitration of o-methylphenol to generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to form this compound .

Another method involves the use of Jones reagent for the oxidation of 3-fluoro-4-nitrobenzyl alcohol in acetone, followed by quenching with isopropanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[Cyano(fluoro)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and other aromatic compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[Cyano(fluoro)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Cyano(fluoro)methyl]benzoic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic substitution reactions, while the fluoro group can influence the compound’s reactivity and stability. The benzene ring provides a platform for further functionalization through electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Cyano(fluoro)methyl]benzoic acid is unique due to the specific positioning of the cyano and fluoro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

89540-44-3

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

3-[cyano(fluoro)methyl]benzoic acid

InChI

InChI=1S/C9H6FNO2/c10-8(5-11)6-2-1-3-7(4-6)9(12)13/h1-4,8H,(H,12,13)

InChI Key

UNRKATFOOFZRLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(C#N)F

Origin of Product

United States

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